9,10,12-trimethylbenzo[a]acridine
Description
9,10,12-Trimethylbenzo[a]acridine (CAS: 63040-02-8; molecular formula: C₂₀H₁₇N) is a polycyclic aromatic heterocycle featuring a tricyclic acridine core with methyl substituents at positions 9, 10, and 12. This compound is synthesized via optimized routes that prioritize high yield (99% purity), though specific synthetic steps are proprietary . Acridine derivatives, in general, are renowned for diverse bioactivities, such as anticancer, antimicrobial, and antiparasitic effects, driven by their planar aromatic systems and substituent-driven modulation of DNA intercalation or enzyme inhibition .
Properties
CAS No. |
63040-02-8 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
9,10,12-trimethylbenzo[a]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-17-14(3)20-16-7-5-4-6-15(16)8-9-18(20)21-19(17)11-13(12)2/h4-11H,1-3H3 |
InChI Key |
CWOZJMDRFAMWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1C)C |
Origin of Product |
United States |
Preparation Methods
Molecular and Structural Background
-
- Molecular Formula: C20H17N
- Molecular Weight: 271.36 g/mol
- IUPAC Name: 9,10,12-trimethylbenzo[a]acridine
- CAS Number: 63040-02-8
-
- The molecule consists of a planar acridine moiety fused with a benzo[a]pyrene-like system.
- Three methyl groups at positions 9, 10, and 12 enhance lipophilicity and influence biological interactions such as DNA intercalation.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N |
| Molecular Weight | 271.36 g/mol |
| LogP (Predicted) | 4.82 |
| Topological Polar Surface Area | 24.7 Ų |
General Synthetic Approaches to Acridine Derivatives
While direct, detailed synthetic routes specific to this compound are scarce in literature, synthesis methods for related acridine derivatives provide a foundation for its preparation.
Acridine Core Formation
-
- A common method involves cyclocondensation of substituted anilines (e.g., 2,3,6-trimethylaniline) with phthalic anhydride under Friedel-Crafts conditions using aluminum chloride (AlCl3) as a catalyst at elevated temperatures (~160°C).
- This reaction forms the acridine core with methyl substitutions that activate the ring for further electrophilic substitution.
-
- Traditional synthesis of 9-substituted acridines involves reacting diphenylamine with carboxylic acids in the presence of zinc chloride.
- Variations include the use of C-acylated diphenylamine and iodine/hydrogen iodide for specific 9-substituted acridines.
-
- 9-methyl acridine derivatives can be synthesized by reacting anthranilic acid salts with cyclohexenone at elevated temperatures (~120°C).
These methods provide a basis for introducing methyl groups at specific positions on the acridine ring system, critical for synthesizing this compound.
Functional Group Transformations and Derivatization
Nucleophilic Aromatic Substitution (SNAr):
- For 9-aminoacridine derivatives, nucleophilic aromatic substitution allows introduction of various substituents at the 9-position.
- This method is efficient for generating libraries of acridine derivatives with diverse biological activities.
-
- Direct reductive amination of aldehydes with 9-aminoacridine in the presence of reducing agents yields amine-substituted acridines.
- This one-pot method is rapid and yields high purity derivatives.
Addition-Elimination Reactions:
- Suitable for preparing acridine derivatives with polycyclic aromatic quinones.
- Typically conducted under reflux in ethanol or aprotic solvents like DMF at elevated temperatures (e.g., 90°C).
Specific Synthesis Insights for this compound
Though explicit step-by-step protocols for this compound are limited, the following synthetic strategy is inferred from acridine derivative syntheses:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclocondensation | 2,3,6-trimethylaniline + phthalic anhydride, AlCl3, 160°C | Forms acridine core with methyl groups at 9, 10, 12 positions |
| 2 | Electrophilic Aromatic Substitution | Friedel-Crafts methylation if needed | To introduce or adjust methyl groups |
| 3 | Purification | Chromatography or recrystallization | To isolate pure this compound |
Comparative Synthetic Methods for Acridine Derivatives (Relevant to this compound)
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation (Friedel-Crafts) | Condensation of substituted anilines with phthalic anhydride using AlCl3 | Straightforward; good for methylated derivatives | Requires harsh conditions; long reaction times |
| Bernthsen Synthesis | Diphenylamine with carboxylic acids and ZnCl2 | Classical method; versatile for 9-substitutions | Less suitable for multiple methyl substitutions |
| Reductive Amination | Reaction of 9-aminoacridine with aldehydes and reducing agents | One-pot; efficient for 9-substituted derivatives | Limited to amine substitutions at position 9 |
| Nucleophilic Aromatic Substitution (SNAr) | Substitution on 9-chloroacridine intermediates | High specificity; good yields | Requires activated leaving groups |
| Solid Phase Synthesis (SPS) | Resin-bound synthesis for amino acid conjugates | High purity; scalable; automated potential | Requires specialized equipment and resins |
Research Findings and Optimization Parameters
-
- Yields for acridine derivatives range from 68% to 82% depending on reaction conditions and substituents.
- Electron-donating methyl groups enhance electrophilic substitution but steric hindrance can reduce reaction rates.
-
- Friedel-Crafts cyclocondensation typically requires 160°C and AlCl3 catalyst.
- Amino acid conjugation steps are conducted in polar aprotic solvents like DMF at ~80°C.
- Solid phase synthesis involves multiple coupling and cleavage steps under mild conditions.
Biological Activity Correlation:
- Methyl groups at 10 and 12 stabilize DNA intercalation through van der Waals interactions.
- Modifications at position 9 influence membrane permeability and solubility.
- Planarity of acridine derivatives (>85% coplanarity) correlates with enhanced topoisomerase II inhibition, relevant for anticancer activity.
Summary Table: Key Synthetic Parameters for this compound and Related Acridines
| Parameter | Typical Conditions/Values | Effect on Synthesis/Activity |
|---|---|---|
| Catalyst | AlCl3 (Friedel-Crafts) | Facilitates cyclocondensation |
| Temperature | 160°C (cyclocondensation), 80–90°C (substitution) | High temp needed for ring closure and substitution |
| Reaction Time | 24–48 hours | Longer times needed due to sterics |
| Solvent | DMF, ethanol, DMSO | Polar aprotic solvents favor substitution |
| Yield | 68–82% | Dependent on substituents and conditions |
| Methyl Group Influence | Electron-donating; steric hindrance | Enhances reactivity but slows some steps |
| Purification | Chromatography, recrystallization | Required for isolating pure compound |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10,12-Trimethylbenzo[a]acridine can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 9,10,12-Trimethylbenzo[a]acridine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has shown potential in biological applications, particularly as an anticancer agent. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a candidate for cancer therapy research.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties are exploited in the development of optical materials and sensors.
Mechanism of Action
The mechanism of action of 9,10,12-trimethylbenzo[a]acridine primarily involves its interaction with DNA. The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This can inhibit the activity of enzymes such as topoisomerase, leading to the inhibition of cell proliferation. Additionally, the compound can generate reactive oxygen species, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Methyl-Substituted Benzacridines
7-Methylbenz[c]acridine vs. 12-Methylbenz[a]acridine
- Structural Differences :
- 7-Methylbenz[c]acridine : Methyl group at position 7 of the benz[c]acridine scaffold.
- 12-Methylbenz[a]acridine : Methyl group at position 12 of the benz[a]acridine scaffold.
- Biological Activity: Carcinogenicity: 7-Methylbenz[c]acridine is a potent carcinogen, whereas 12-methylbenz[a]acridine is inactive. This disparity highlights the critical role of methyl group positioning in metabolic activation and DNA adduct formation . Metabolites: Oxidation of 12-methylbenz[a]acridine yields weak carcinogens (e.g., 5,6-dihydro-5,6-dihydroxy-12-methylbenz[a]acridine), suggesting that metabolic pathways can partially restore activity in otherwise inert analogs .
9,10,12-Trimethylbenzo[a]acridine vs. Other Methylated Derivatives
- Enhanced Stability: The three methyl groups in this compound likely improve steric protection and metabolic stability compared to mono- or di-methylated analogs (e.g., 9-methylacridine) .
- Synthetic Feasibility: High-yield synthesis routes (e.g., 86.49% for cyclopentaquinoline-acridine hybrids in ) contrast with the proprietary methods for this compound, underscoring variability in synthetic accessibility among acridines .
Functionalized Acridines with Bioactive Moieties
Amsacrine and Topoisomerase II Inhibitors
- Mechanism : Amsacrine intercalates DNA via its acridine ring and inhibits topoisomerase IIα (IC₅₀: 16 μM). Derivatives lacking intercalation properties (e.g., compounds 6, 8, and 9 in ) retain topoisomerase inhibition, suggesting alternative binding modes .
Coumarin-Acridine Hybrids (e.g., Compounds 8, 9, 10)
Data Tables: Comparative Analysis
Table 1. Key Properties of Selected Acridine Derivatives
| Compound | Bioactivity | Mechanism | IC₅₀/EC₅₀ | Key Structural Features |
|---|---|---|---|---|
| This compound | Not explicitly reported (likely carcinogenic/metabolic) | Potential DNA adduct formation | N/A | Three methyl groups (9,10,12) |
| 7-Methylbenz[c]acridine | Strong carcinogen | Metabolic activation to DNA-reactive species | N/A | Methyl at position 7 |
| 12-Methylbenz[a]acridine | Inactive parent; weak carcinogenic metabolites | Oxidation to dihydrodiols | N/A | Methyl at position 12 |
| Amsacrine | Anticancer (topoisomerase II inhibitor) | DNA intercalation + enzyme inhibition | 16 μM (Topo IIα) | Acridine core + side chain |
| Coumarin-acridine hybrids | 61–97% cancer cell growth inhibition | Apoptosis + Topo II inhibition | Micromolar | Acridine + coumarin moieties |
Biological Activity
9,10,12-trimethylbenzo[a]acridine is a polycyclic aromatic compound that belongs to the acridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : CHN
- Molecular Weight : 271.36 g/mol
- CAS Number : 63040-02-8
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA. This intercalation disrupts normal DNA function and can lead to apoptosis in cancer cells. The planar structure of acridines facilitates their interaction with nucleic acids, which is a key factor in their anticancer properties .
Cytotoxicity and Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC values for different cell lines:
| Cell Line | IC (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 59.12 - 14.87 | |
| HT-29 (Colorectal) | 17.32 - 5.90 | |
| MCF-7 (Breast Cancer) | Moderate (86 μM) | |
| U937 (Leukemia) | 0.90 |
These findings suggest that this compound may serve as a potent anticancer agent.
Case Studies
- Acridine Derivatives and Their Efficacy : A study evaluated several acridine derivatives for their cytotoxic effects on A549 cells. The results indicated that derivatives significantly reduced clonogenic ability by up to 74%, showcasing their potential as anticancer agents .
- DNA Interaction Studies : Another investigation focused on the interaction of acridine derivatives with DNA and their subsequent effects on cell viability. The study highlighted the importance of structural modifications in enhancing biological activity against cancer cells .
- In Vivo Studies : In vivo assessments have shown that certain acridine derivatives can significantly inhibit tumor growth in animal models while exhibiting minimal toxicity, suggesting a favorable therapeutic index .
Broader Biological Activities
Beyond anticancer properties, acridine compounds have been noted for other biological activities:
- Antibacterial Activity : Several studies indicate that acridine derivatives possess antibacterial properties against various pathogens .
- Anti-inflammatory Effects : Some acridine compounds have shown promise in reducing inflammation through inhibition of specific enzymes involved in inflammatory pathways .
- Neuroprotective Effects : Research suggests potential applications in neurodegenerative diseases due to their ability to inhibit acetylcholinesterase activity .
Q & A
Q. What are the established synthetic routes for 9,10,12-trimethylbenzo[a]acridine, and how do substituent positions influence reaction optimization?
The synthesis of methyl-substituted acridines typically involves cyclization reactions of substituted anthracene derivatives or Friedel-Crafts alkylation. For this compound, reactivity at the 9- and 10-positions is critical due to steric and electronic effects. Substituents like chlorine or amino groups at these positions are often used as intermediates, enabling further alkylation or methylation . Optimization requires controlling reaction temperature, solvent polarity, and catalyst selection (e.g., Lewis acids) to avoid side products like polyalkylated derivatives .
Q. How does this compound interact with DNA, and what experimental methods validate its intercalation?
Acridine derivatives intercalate between DNA base pairs via their planar aromatic structure, disrupting transcription. For this compound, UV-Vis spectroscopy and fluorescence quenching assays (e.g., ethidium bromide displacement) confirm intercalation. Circular dichroism (CD) can reveal structural changes in DNA helicity, while molecular docking simulations predict binding affinities at specific base-pair sequences .
Q. What is the evidence for its antimicrobial activity, and which bacterial targets are implicated?
In rosemary leaf extracts, this compound contributes to antibacterial effects against Staphylococcus aureus strains, with minimum inhibitory concentrations (MIC) as low as 0.7 mg/mL. Mechanistic studies show downregulation of the hld gene, critical for virulence in vancomycin-resistant strains. Methods include broth microdilution for MIC determination and RT-qPCR to assess gene expression changes .
Advanced Research Questions
Q. How can structural modifications of this compound overcome P-glycoprotein (Pgp)-mediated drug resistance in cancer cells?
Incorporating lysosomotropic moieties (e.g., thiosemicarbazones) into the acridine scaffold enables lysosomal targeting, bypassing Pgp efflux pumps. Fluorescence confocal microscopy tracks intracellular localization, while cytotoxicity assays (MTT or resazurin) compare efficacy in Pgp-overexpressing vs. wild-type cell lines. For example, N-acridine thiosemicarbazones retain activity in resistant cells due to lysosomal accumulation .
Q. What are the limitations of using fluorescent acridine derivatives (e.g., acridine orange analogs) in cardiolipin-specific assays?
While 10-N-nonyl acridine orange (NAO) is widely used for cardiolipin detection, its specificity is compromised in membranes with high curvature or altered mitochondrial membrane potential. Flow cytometry and fluorescence lifetime imaging (FLIM) differentiate cardiolipin binding from nonspecific interactions. Controls include using cardiolipin-deficient cell lines or lipidomic validation .
Q. How should researchers address contradictions in bioassay data for acridine derivatives, such as variable cytotoxicity across studies?
Discrepancies often arise from differences in cell culture conditions (e.g., serum concentration affecting drug solubility) or assay endpoints (e.g., apoptosis vs. necrosis markers). Standardization steps:
Q. What safety protocols are recommended for handling this compound, given the mutagenicity of related acridines?
Acridine derivatives like acridine orange are mutagenic via DNA intercalation. For this compound:
- Use PPE (gloves, lab coats) and conduct work in fume hoods.
- Test genotoxicity via Ames assay or comet assay.
- Monitor waste disposal per EPA guidelines for polycyclic aromatic hydrocarbons (PAHs) .
Methodological Tables
Table 1. Key spectroscopic techniques for characterizing acridine-DNA interactions.
Table 2. Controls for mitigating assay variability in acridine studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
